crystal structure and x-ray diffraction of Benzonitrile, 5-(dipropylamino)-2-nitro-
crystal structure and x-ray diffraction of Benzonitrile, 5-(dipropylamino)-2-nitro-
An In-Depth Technical Guide to the Prospective Crystallographic Analysis of Benzonitrile, 5-(dipropylamino)-2-nitro-
Introduction: Unveiling the Structural Landscape of a Push-Pull Chromophore
Benzonitrile, 5-(dipropylamino)-2-nitro- is a compelling organic molecule characterized by a "push-pull" electronic system.[1] The dipropylamino group at the 5-position acts as a potent electron-donating group (the "push"), while the nitro and nitrile functionalities at the 2- and 1-positions, respectively, serve as strong electron-withdrawing groups (the "pull").[1] This intramolecular charge-transfer characteristic imparts a significant dipole moment and unique spectroscopic properties, making it a molecule of considerable interest in the field of nonlinear optics (NLO) and materials science.[1]
A thorough understanding of a molecule's solid-state architecture is paramount for designing and engineering functional materials. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice.
To date, a specific crystal structure for Benzonitrile, 5-(dipropylamino)-2-nitro- has not been deposited in public crystallographic databases.[1] Therefore, this guide serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the complete workflow from synthesis to crystallographic analysis. We will provide field-proven, step-by-step protocols for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. To provide context, we will draw upon the known crystal structures of analogous compounds to discuss the potential solid-state features and intermolecular interactions that might be anticipated.
Part 1: Synthesis and Single Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient route to synthesize 5-(dipropylamino)-2-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and nitrile groups activate the aromatic ring, facilitating the displacement of a leaving group (typically a halide) by an amine.[1] The reaction proceeds via a stabilized Meisenheimer complex intermediate.
Experimental Protocol: Synthesis of Benzonitrile, 5-(dipropylamino)-2-nitro-
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Precursor Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitrobenzonitrile (1.0 eq).
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Solvent & Reagent Addition: Dissolve the starting material in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN). Add dipropylamine (1.2 eq) to the solution. The slight excess of the amine ensures the complete consumption of the starting material.
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Base Addition (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq) to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. The crude product should precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Benzonitrile, 5-(dipropylamino)-2-nitro-.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Protocol: Structure Solution and Refinement
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Space Group Determination: The data reduction software will suggest possible space groups based on systematic absences in the diffraction data.
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Structure Solution: The structure is solved using direct methods or Patterson methods, often with software like SHELXS or SHELXT. [2]This provides an initial model of the atomic positions.
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process involves:
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Assigning atom types (C, N, O, H).
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Refining atomic positions and anisotropic displacement parameters for non-hydrogen atoms.
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Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
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The refinement is iterated until the model converges, indicated by a stable R-factor (agreement factor) and a flat residual electron density map.
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Validation: The final structure is validated using tools like checkCIF to ensure it is chemically and crystallographically sound. The final data is compiled into a Crystallographic Information File (CIF).
Part 3: Prospective Crystallographic Analysis and Structural Features
While the specific data for the title compound is not available, we can predict its structural features and present illustrative data from a closely related molecule, 2-Amino-5-nitrobenzonitrile , for which a crystal structure has been reported. [1][3]
Predicted Molecular Structure
The molecule is expected to exhibit near-planarity in the benzonitrile core. The nitro group may be slightly twisted out of the plane of the benzene ring, as is common in similar structures. [4]The dipropylamino group, with its sp³-hybridized nitrogen and flexible propyl chains, will adopt a conformation that minimizes steric hindrance.
Illustrative Crystallographic Data
The following table summarizes the crystallographic data for the related compound 2-Amino-5-nitrobenzonitrile , providing a tangible example of the parameters obtained from a successful SC-XRD experiment.
Table 1: Example Crystallographic Data for 2-Amino-5-nitrobenzonitrile
| Parameter | Value | Reference |
|---|---|---|
| CCDC Number | 231063 | [3] |
| Chemical Formula | C₇H₅N₃O₂ | [3] |
| Formula Weight | 163.14 | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 3.829(1) | [3] |
| b (Å) | 22.043(2) | [3] |
| c (Å) | 8.358(2) | [3] |
| β (°) | 99.42(2) | [3] |
| Volume (ų) | 695.7(3) | [3] |
| Z | 4 | [3] |
| R-factor (R1) | 0.043 | [3]|
Anticipated Intermolecular Interactions
The crystal packing will be governed by a combination of weak intermolecular forces. Unlike 2-amino-5-nitrobenzonitrile, the title compound lacks traditional hydrogen bond donors (like N-H). Therefore, the crystal packing will likely be dominated by:
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C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the propyl and aromatic C-H groups as donors and the oxygen atoms of the nitro group or the nitrogen of the nitrile group as acceptors are expected to be significant. [4]* π-π Stacking: The electron-deficient benzonitrile rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
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Van der Waals Forces: The flexible dipropylamino groups will pack in a way that maximizes van der Waals contacts.
The interplay of these forces will determine the final supramolecular architecture, which in turn influences the bulk properties of the material, a critical consideration for its potential application in drug development and materials science.
References
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Chemical Synthesis Database. (2025, May 20). 2-dimethylamino-5-nitrobenzonitrile. Retrieved from [Link]
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Loughborough University. (2019, August 20). Single Crystal X-ray Crystallographic Data in CIF format. Retrieved from [Link]
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